Geraniin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

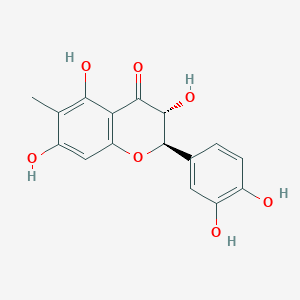

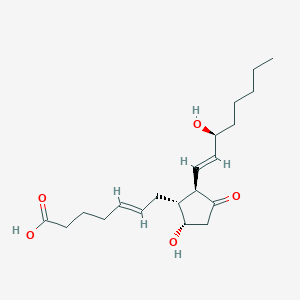

Geraniin is a dehydro ellagitannin, a type of hydrolysable tannin, found in various plant species. It is notably present in Geranium thunbergii, a popular folk medicine and an official antidiarrheic drug in Japan . Additionally, it can be found in the rind of Nephelium lappaceum (rambutan) . This compound has garnered significant interest due to its diverse biological activities, including antioxidant, antimicrobial, anticancer, and immunomodulatory properties .

Mechanism of Action

Target of Action

Geraniin, a hydrolysable tannin and secondary metabolite found in plants , has been shown to interact with several targets. It has been found to bind to the Dengue virus type-2 envelope protein , and it also interacts with the SARS-CoV-2 spike protein and hACE2 receptor . In cancer cells, this compound targets the PI3K/Akt/mTOR signaling pathway involving NF-κB .

Mode of Action

This compound’s mode of action varies depending on the target. In the case of viral infections, this compound inhibits the entry of viruses into human epithelial cells by blocking the binding between the viral protein and the human receptor . In cancer cells, this compound induces apoptotic cell death in a time- and dose-dependent pattern . It also inhibits the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell cycle progression, growth, and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells . Additionally, this compound has been found to inhibit the polarization of M1 macrophages , which play a role in inflammation and immune responses.

Result of Action

The result of this compound’s action is dependent on the target and the biological context. In viral infections, this compound can inhibit the entry of the virus, thereby preventing infection . In cancer cells, this compound can induce apoptosis, leading to cell death . This compound also possesses antioxidant, antimicrobial, cytoprotective, immune-modulatory, and analgesic properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound and its ability to undergo hydrolysis . The presence of other molecules can also influence the binding of this compound to its targets.

Biochemical Analysis

Biochemical Properties

Geraniin interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated that this compound possesses antioxidant, antimicrobial, anticancer, cytoprotective, immune-modulatory, and analgesic properties . It also exerts promising therapeutic effects on hypertension, cardiovascular disease, and metabolic dysregulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . This compound has also been shown to possess immunomodulatory properties, as it inhibits tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It mediates apoptosis by cleavage of focal adhesion kinase through up-regulation of Fas ligand expression in human melanoma cells . This compound has also been shown to inhibit tumor necrosis factor-alpha, and NF-κB in ovarian cancer cells .

Temporal Effects in Laboratory Settings

The synthesis of this compound may be subjected to slight temporal variation, notably for the plants in temperate areas probably due to the seasonal changes throughout the year . This compound treatment also exerts antibacterial effects on plant bacteria in in vitro settings .

Dosage Effects in Animal Models

In mice, 30 mg/kg of this compound had been given intraperitoneally to facilitate full bioavailability and yet, no side effect was reported . It is highly recommended to conduct a comprehensive risk assessment, at least in animal models, in order to examine the possible acute and chronic side effects of the natural compound .

Metabolic Pathways

It is known that this compound is a secondary metabolite found in plants and is categorized as a hydrolysable tannin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Geraniin is typically extracted from natural sources rather than synthesized chemically. The extraction process involves using solvents like methanol or ethanol to isolate the compound from plant materials . The plant parts used for extraction vary, including leaves, stems, bark, roots, and fruit skins .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as column chromatography to isolate pure this compound .

Chemical Reactions Analysis

Types of Reactions: Geraniin undergoes various chemical reactions, including oxidation, reduction, and condensation .

Common Reagents and Conditions:

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as ascorthis compound and phyllanthusiin D .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name |

[(1R,7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQBXPCJFAKSPG-SVYIMCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)[C@@](C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

952.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)

![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)